molecular formula C19H17Cl2N5O2S B374828 N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide

N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide

Cat. No.: B374828
M. Wt: 450.3g/mol
InChI Key: DGQFXHFGUBPDKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide is a compound that belongs to the class of triazolobenzodiazepines. This compound is known for its potential pharmacological properties, particularly in the field of medicinal chemistry. It is structurally related to benzodiazepines, which are widely used for their sedative, anxiolytic, and hypnotic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide involves several steps. One common method includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Introduction of the benzodiazepine moiety: The triazole ring is then fused with a benzodiazepine structure through a series of reactions, including chlorination and nucleophilic substitution.

    Attachment of the ethanesulfonamide group:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other triazolobenzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and hypnotic effects.

Comparison with Similar Compounds

Similar Compounds

    Rilmazafone: A prodrug that is metabolized into active benzodiazepine metabolites.

    Alprazolam: A triazolobenzodiazepine used for its anxiolytic and sedative effects.

    Triazolam: Another triazolobenzodiazepine with hypnotic properties.

Uniqueness

N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide is unique due to its specific chemical structure, which combines the triazole and benzodiazepine moieties with an ethanesulfonamide group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C19H17Cl2N5O2S

Molecular Weight

450.3g/mol

IUPAC Name

N-[[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methyl]ethanesulfonamide

InChI

InChI=1S/C19H17Cl2N5O2S/c1-2-29(27,28)23-11-18-25-24-17-10-22-19(13-5-3-4-6-15(13)21)14-9-12(20)7-8-16(14)26(17)18/h3-9,23H,2,10-11H2,1H3

InChI Key

DGQFXHFGUBPDKM-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Canonical SMILES

CCS(=O)(=O)NCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl

Origin of Product

United States

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